

Application Notes and Protocols for the J208 Promoter in Genetic Circuits

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Compound of Interest

Compound Name: J208
Cat. No.: B15568918

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These application notes provide a comprehensive guide for utilizing the **J208** promoter (also known as BBa_J23108), a member of the Anderson family of constitutive promoters, in genetic circuit design and application. This document includes detailed protocols for characterization and cloning, quantitative data on promoter strength, and visualizations to aid in experimental design.

Introduction to the J208 Promoter

The **J208** promoter is a constitutive prokaryotic promoter widely used in synthetic biology for driving gene expression in *Escherichia coli*. It is part of the Anderson promoter collection, a series of promoters of varying, well-characterized strengths.^[1] As a constitutive promoter, **J208** initiates transcription at a relatively constant rate, independent of the presence of inducers or repressors, making it a valuable tool for establishing baseline expression levels or for the continuous production of proteins.

Key Characteristics:

- Part Name: BBa_J23108

- Family: Anderson Promoter Collection
- Type: Constitutive
- Chassis: E. coli and other prokaryotes
- Strength: Medium

Quantitative Data: Promoter Strength

The strength of the **J208** promoter has been characterized relative to other members of the Anderson promoter family. These measurements are typically performed using reporter genes such as Green Fluorescent Protein (GFP) or luciferase and are often expressed relative to a reference promoter (e.g., BBa_J23100).

Promoter Part	Sequence (5' to 3')	Relative Strength (to J23100)
BBa_J23119 (Consensus/Strongest)	ttgacagctagctcagtcctaggataat gctagc	~1.8
BBa_J23100 (Reference)	ttgacggctagctcagtcctaggtagc gctagc	1.00
BBa_J23102	ttgacagctagctcagtcctaggtagctg ctagc	0.86
BBa_J23101	tftacagctagctcagtcctaggtagctg ctagc	0.70
BBa_J23108 (J208)	ctgacagctagctcagtcctaggtagctg gctagc	0.51
BBa_J23106	tttacggctagctcagtcctaggtagctg ctagc	0.47
BBa_J23107	tttacggctagctcagtcctaggtagctg ctagc	0.36
BBa_J23105	tttacggctagctcagtcctaggtagctg ctagc	0.24
BBa_J23114	tctagagctagctcagtcctaggtagctg ctagc	0.12
BBa_J23103	ctgatagctagctcagtcctaggtagctg gctagc	0.01

Note: The relative strengths can vary depending on the experimental context, including the plasmid backbone, reporter gene, E. coli strain, and growth conditions.[2] The data presented here is a compilation from iGEM registry characterization data.

Experimental Protocols

Protocol for Cloning the J208 Promoter into an Expression Vector

This protocol outlines the steps for inserting the **J208** promoter upstream of a gene of interest (GOI) in a target vector using standard restriction enzyme cloning.

Materials:

- DNA containing the **J208** promoter sequence (e.g., synthesized oligo, iGEM distribution kit)
- Target expression vector with a suitable multiple cloning site (MCS)
- Restriction enzymes (e.g., EcoRI and PstI, depending on the vector and promoter flanking sites)
- T4 DNA Ligase and buffer
- Competent E. coli cells (e.g., DH5α for cloning)
- LB agar plates with appropriate antibiotic
- Standard molecular biology reagents and equipment

Procedure:

- Promoter and Vector Preparation:
 - If using synthesized oligos, anneal the complementary strands to form the double-stranded **J208** promoter.
 - Digest both the **J208** promoter DNA and the target expression vector with the chosen restriction enzymes (e.g., EcoRI and PstI). Follow the manufacturer's protocol for reaction setup and incubation times.
 - Run the digested products on an agarose gel to separate the fragments.
 - Excise the desired DNA bands (the **J208** promoter and the linearized vector) and purify the DNA using a gel extraction kit.
- Ligation:

- Set up a ligation reaction with the purified **J208** promoter insert and the linearized vector at a molar ratio of approximately 3:1 (insert:vector).
- Add T4 DNA Ligase and its corresponding buffer.
- Incubate the reaction, typically at 16°C overnight or at room temperature for 1-2 hours.
- Transformation:
 - Transform the ligation mixture into competent E. coli cells (e.g., DH5α) using a standard heat-shock or electroporation protocol.
 - Plate the transformed cells onto LB agar plates containing the appropriate antibiotic for the expression vector.
 - Incubate the plates overnight at 37°C.
- Verification:
 - Select several colonies from the plate and grow them overnight in liquid LB medium with the corresponding antibiotic.
 - Isolate the plasmid DNA from the overnight cultures using a miniprep kit.
 - Verify the presence and correct orientation of the **J208** promoter insert by restriction digest analysis and/or Sanger sequencing.

Protocol for Characterizing **J208** Promoter Strength using a Fluorescent Reporter

This protocol describes how to quantify the strength of the **J208** promoter by measuring the expression of a downstream fluorescent reporter gene, such as GFP.

Materials:

- E. coli strain (e.g., DH10B or MG1655)
- Expression vector containing the **J208**-GFP construct

- Control vectors (e.g., a vector with a different promoter from the Anderson collection driving GFP, and a promoterless vector as a negative control)
- LB medium with the appropriate antibiotic
- 96-well microplate (black with a clear bottom for fluorescence measurements)
- Microplate reader with fluorescence and absorbance detection capabilities or a flow cytometer.

Procedure:

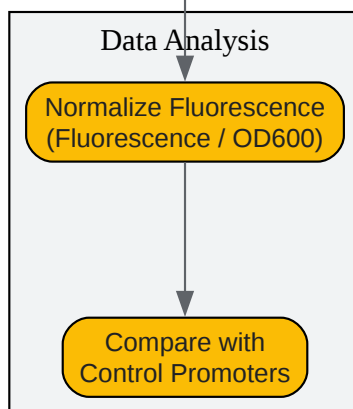
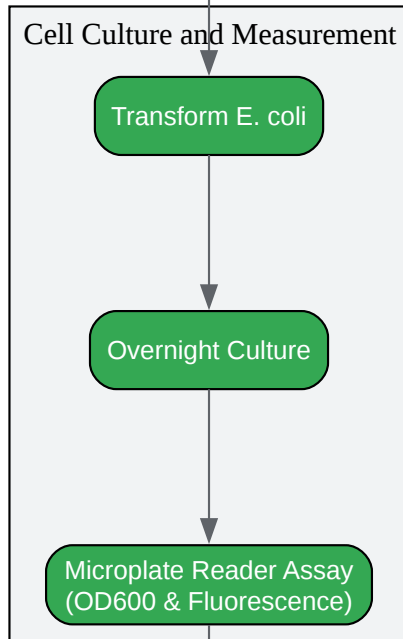
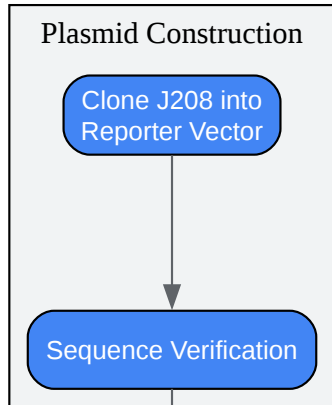
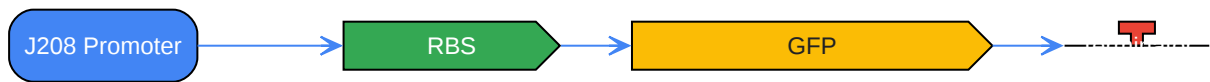
- Strain Transformation:
 - Transform the E. coli strain with the **J208**-GFP construct and control plasmids.
 - Plate on selective LB agar plates and incubate overnight at 37°C.
- Culture Preparation:
 - Inoculate single colonies from each transformation into 5 mL of LB medium with the appropriate antibiotic.
 - Grow the cultures overnight at 37°C with shaking.
- Microplate Reader Assay:
 - The next day, measure the optical density at 600 nm (OD600) of the overnight cultures.
 - Dilute the cultures to a starting OD600 of 0.05 in fresh LB medium with antibiotic in the wells of a 96-well microplate. Include a blank well with only LB medium.
 - Incubate the plate in the microplate reader at 37°C with shaking.
 - Measure the OD600 and fluorescence (e.g., excitation at 485 nm and emission at 528 nm for GFP) at regular intervals (e.g., every 15-30 minutes) for several hours, until the cells reach stationary phase.

- Data Analysis:
 - Subtract the blank values from the OD600 and fluorescence readings.
 - Normalize the fluorescence signal by the cell density by calculating the ratio of Fluorescence / OD600 for each time point.
 - Plot the normalized fluorescence over time to observe the expression dynamics.
 - The promoter strength can be reported as the maximum normalized fluorescence or the rate of fluorescence increase during the exponential growth phase.
- Flow Cytometry (Optional):
 - For single-cell analysis, take samples from the cultures at a specific time point (e.g., mid-exponential phase).
 - Dilute the samples in phosphate-buffered saline (PBS).
 - Analyze the samples using a flow cytometer to measure the fluorescence intensity of individual cells.^{[3][4]} This provides a distribution of promoter activity within the cell population.

Visualizations

Genetic Circuit Diagram

The following diagram illustrates a simple genetic circuit where the **J208** promoter constitutively drives the expression of a Green Fluorescent Protein (GFP) reporter gene.





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